TP-051

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

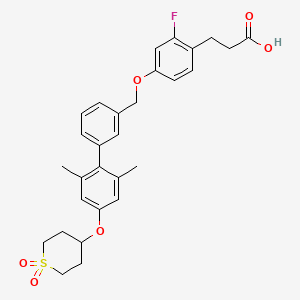

Formule moléculaire |

C29H31FO6S |

|---|---|

Poids moléculaire |

526.6 g/mol |

Nom IUPAC |

3-[4-[[3-[4-(1,1-dioxothian-4-yl)oxy-2,6-dimethylphenyl]phenyl]methoxy]-2-fluorophenyl]propanoic acid |

InChI |

InChI=1S/C29H31FO6S/c1-19-14-26(36-24-10-12-37(33,34)13-11-24)15-20(2)29(19)23-5-3-4-21(16-23)18-35-25-8-6-22(27(30)17-25)7-9-28(31)32/h3-6,8,14-17,24H,7,9-13,18H2,1-2H3,(H,31,32) |

Clé InChI |

RPAHCZZXEGWBDL-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC(=C(C=C3)CCC(=O)O)F)C)OC4CCS(=O)(=O)CC4 |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to TRB-051: A Novel Immunomodulatory Compound

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TRB-051 is an investigational immunomodulatory compound currently in Phase 1 clinical development for the treatment of autoimmune and inflammatory diseases.[1][2][3] Developed through a collaboration between TRexBio and Eli Lilly and Company, TRB-051 is a modulator of immune effector cells, with a specific focus on regulatory T cells (Tregs).[1][2] The compound emerged from TRexBio's proprietary "Deep Biology" platform, a sophisticated approach that maps the behavior of Tregs within human tissue to identify novel therapeutic targets. While specific details regarding its chemical structure and preclinical data remain confidential due to its early stage of development, this guide synthesizes all publicly available information to provide a comprehensive overview of TRB-051.

Introduction

Autoimmune and inflammatory diseases represent a significant and growing unmet medical need. These conditions are characterized by a dysregulation of the immune system, leading to chronic inflammation and damage to the body's own tissues. A key player in maintaining immune homeostasis is the regulatory T cell (Treg), a specialized subpopulation of T cells that suppress excessive immune responses. Therapeutic strategies aimed at enhancing the function or number of Tregs hold immense promise for restoring immune balance. TRB-051 is a novel agent designed to modulate immune effector cells, with a focus on harnessing the power of Tregs to treat these debilitating diseases.

Mechanism of Action

The precise molecular mechanism of action of TRB-051 has not been publicly disclosed. However, it is described as a modulator of immune effector cells that leverages insights from TRexBio's "Deep Biology" platform.[1] This platform integrates high-resolution sequencing of human tissue, advanced computational biology, and scalable translational biology assays to create a detailed map of Treg behavior in both healthy and diseased states. This allows for the identification and characterization of novel immune-regulatory pathways.

Based on this, the proposed mechanism of TRB-051 centers on the modulation of Treg activity to restore immune homeostasis at sites of inflammation.

Preclinical and Clinical Development

Preclinical Studies

Detailed quantitative data from preclinical in vitro and in vivo studies, such as IC50, EC50 values, and pharmacokinetic/pharmacodynamic (PK/PD) profiles, have not been made public. The collaboration between TRexBio and Eli Lilly was built upon promising preclinical work that established a translational hypothesis for testing in clinical trials.[4]

Clinical Trials

Eli Lilly and Company initiated a Phase 1 first-in-human study of TRB-051 in mid-2024.[1][3]

| Clinical Trial Information | Details |

| Status | Phase 1 |

| Indication | Autoimmune and Inflammatory Diseases |

| Sponsor | Eli Lilly and Company |

| Collaborator | TRex Bio, Inc. |

| Description | A first-in-human study to evaluate the safety, tolerability, and pharmacokinetics of TRB-051. |

Note: Specific details of the clinical trial design, including patient population, dosing regimens, and primary/secondary endpoints, are not yet publicly available.

The "Deep Biology" Platform: The Engine of Discovery

The discovery of TRB-051 is a direct result of TRexBio's "Deep Biology" platform. This platform represents a significant advancement in the study of tissue-resident immune cells, which are often difficult to access and analyze.

Future Directions

TRB-051 is one of three programs under the collaboration between TRexBio and Eli Lilly, highlighting a robust pipeline focused on modulating Tregs.[5] The successful progression of TRB-051 through Phase 1 and into later-stage clinical trials will be a critical validation of the "Deep Biology" platform's ability to identify and prosecute novel targets in immunology. Future publications and presentations at scientific conferences are anticipated to provide more detailed insights into the compound's mechanism of action, chemical properties, and clinical efficacy.

Conclusion

TRB-051 represents a promising, novel approach to the treatment of autoimmune and inflammatory diseases. By targeting the fundamental mechanisms of immune regulation through the modulation of regulatory T cells, it has the potential to offer a more targeted and effective therapeutic option for patients. While much of the detailed technical information remains proprietary, the initiation of clinical trials marks a significant milestone in the development of this compound. The scientific community awaits further data to fully elucidate the therapeutic potential of TRB-051.

References

- 1. trex.bio [trex.bio]

- 2. TRB-051 by Trex Bio for Inflammation: Likelihood of Approval [pharmaceutical-technology.com]

- 3. pharmaceutical-tech.com [pharmaceutical-tech.com]

- 4. Lilly Initiates Phase 1 Study of TRB-051 for Autoimmune and Inflammatory Diseases in Collaboration with TRexBio [synapse.patsnap.com]

- 5. fiercebiotech.com [fiercebiotech.com]

An In-Depth Technical Guide to TP-051: A Potent FFAR1 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TP-051, a potent agonist of Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40). This document is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly in the area of metabolic diseases such as type 2 diabetes.

Chemical Structure and Properties

This compound is a synthetic small molecule belonging to the class of phenylpropanoic acid derivatives. Its chemical identity and physicochemical properties are summarized below.

| Property | Value |

| IUPAC Name | 3-(4-((3',5'-dimethyl-2'-(((1R,4R)-4-methylcyclohexyl)oxy)biphenyl-3-yl)methoxy)-3-fluorophenyl)propanoic acid |

| CAS Number | 858097-86-6 |

| Molecular Formula | C₃₅H₄₁FO₄ |

| Molecular Weight | 556.7 g/mol |

| SMILES | Cc1cc(cc(C)c1c1cccc(COc2ccc(CCC(O)=O)c(c2)F)c1)OC1CCS(CC1)(=O)=O |

| Physical Form | Solid powder |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound is a potent and selective agonist for human FFAR1. FFAR1 is a G-protein coupled receptor primarily expressed in pancreatic β-cells and enteroendocrine cells. Its activation by medium to long-chain fatty acids plays a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS).

In Vitro Activity

The biological activity of this compound has been characterized in various in vitro assays.

| Assay Type | Target | Species | Value | Reference |

| Radioligand Binding | FFAR1 | Human | Ki = 16 nM | Mikami S, et al. J Med Chem. 2012.[1] |

| FLIPR Functional Assay | FFAR1 | Human | EC₅₀ = 25 nM | EUbOPEN |

| Insulin Secretion | INS-1 cells | Rat | Dose-dependent increase | MedChemExpress[1] |

In Vivo Activity

In vivo studies have demonstrated the glucose-lowering effects of this compound.

| Study Type | Animal Model | Dose | Effect | Reference |

| Oral Glucose Tolerance Test | Rats with impaired glucose tolerance | 0.3 mg/kg | Significant plasma glucose-lowering effect and insulinotropic action | EUbOPEN |

| Oral Glucose Tolerance Test | Rats | 1 mg/kg | Significant plasma glucose-lowering effect | EUbOPEN |

Signaling Pathway

FFAR1 activation by agonists like this compound primarily signals through the Gαq pathway.[2][3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published literature.

Synthesis of this compound

The synthesis of this compound is described by Mikami S, et al. in the Journal of Medicinal Chemistry, 2012. The protocol involves a multi-step organic synthesis process. Researchers should refer to the supplementary information of this publication for the detailed reaction schemes, purification methods, and characterization data.

In Vitro Radioligand Binding Assay

This protocol is adapted from the methods described in the primary literature for determining the binding affinity of compounds to FFAR1.

-

Membrane Preparation : Membranes are prepared from cells stably expressing human FFAR1. Cells are harvested, lysed, and the membrane fraction is isolated by ultracentrifugation.[4]

-

Binding Reaction : The reaction mixture contains the cell membranes, a radiolabeled ligand (e.g., [³H]-labeled FFAR1 agonist), and varying concentrations of the test compound (this compound).

-

Incubation : The mixture is incubated to allow the binding to reach equilibrium.

-

Separation : Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection : The radioactivity retained on the filter is measured by liquid scintillation counting.

-

Data Analysis : The Ki value is calculated from the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vitro FLIPR Functional Assay (Calcium Mobilization)

This assay measures the ability of a compound to stimulate an increase in intracellular calcium concentration via FFAR1 activation.

-

Cell Culture : CHO cells stably expressing human FFAR1 are seeded into 96-well plates.

-

Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition : Varying concentrations of this compound are added to the wells.

-

Fluorescence Measurement : The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a Fluorometric Imaging Plate Reader (FLIPR).

-

Data Analysis : The EC₅₀ value is determined by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose metabolism in vivo.[5][6][7][8][9]

-

Animal Preparation : Rats are fasted overnight (typically 12-16 hours) with free access to water.

-

Compound Administration : this compound or vehicle is administered orally at the desired dose.

-

Glucose Challenge : After a specified time following compound administration (e.g., 30 or 60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.

-

Blood Sampling : Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.

-

Glucose Measurement : Plasma glucose concentrations are determined using a glucose oxidase method.

-

Data Analysis : The area under the curve (AUC) for plasma glucose concentration versus time is calculated and compared between the this compound-treated and vehicle-treated groups to assess the glucose-lowering effect.

Conclusion

This compound is a valuable research tool for studying the pharmacology and therapeutic potential of FFAR1. Its high potency and demonstrated in vivo efficacy make it a suitable chemical probe for investigating the role of FFAR1 in glucose homeostasis and the pathophysiology of type 2 diabetes. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and conduct further studies with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Reactome | FFAR1:FFAR1 ligands activate Gq [reactome.org]

- 3. pnas.org [pnas.org]

- 4. A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion and diabetic non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. testmenu.com [testmenu.com]

- 6. dhm.com.au [dhm.com.au]

- 7. nbt.nhs.uk [nbt.nhs.uk]

- 8. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 9. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Core Mechanism of Action of TP-051, a Potent FFAR1 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of TP-051, a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). This compound has been identified as a chemical probe for studying the role of FFAR1 in various physiological processes, particularly in the context of type 2 diabetes.[1] This document details the molecular interactions, signaling pathways, and key experimental data that elucidate the function of this compound.

Core Mechanism of Action: FFAR1 Agonism

This compound functions as a potent agonist at the human Free Fatty Acid Receptor 1 (FFAR1).[1] FFAR1 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells.[2] The primary physiological role of FFAR1 activation in β-cells is the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS).[2] this compound mimics the action of endogenous long-chain fatty acids, the natural ligands for FFAR1, by binding to and activating the receptor. This activation, however, is glucose-dependent, meaning that this compound enhances insulin secretion only in the presence of elevated glucose levels, thereby reducing the risk of hypoglycemia.[2][3]

The binding of this compound to FFAR1 initiates a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq/11.[2] Activated Gq/11, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the fusion of insulin-containing granules with the β-cell membrane and the subsequent exocytosis of insulin.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Assay Type | Reference |

| Ki | Human | 16 nM | Radioligand Binding Assay | [1] |

| EC50 | Human | 25 nM | Calcium Influx Assay (FLIPR) |

Table 2: In Vivo Efficacy of this compound (Data not available in search results)

| Study Type | Animal Model | Dose | Effect | Reference |

| Oral Glucose Tolerance Test (OGTT) | --- | --- | --- | --- |

| Pharmacokinetics (PK) | --- | --- | --- | --- |

Note: Specific in vivo data for this compound, including results from oral glucose tolerance tests and pharmacokinetic profiles, were not available in the provided search results. The table is included as a template for such data.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound Action

The following diagram illustrates the signaling cascade initiated by the binding of this compound to FFAR1 in a pancreatic β-cell.

Caption: Signaling pathway of this compound-mediated FFAR1 activation in pancreatic β-cells.

Experimental Workflow for Characterizing this compound

The following diagram outlines the typical experimental workflow used to characterize the mechanism of action of a novel FFAR1 agonist like this compound.

Caption: Experimental workflow for the characterization of this compound.

Detailed Experimental Protocols

Disclaimer: The following protocols are representative examples for the types of assays used to characterize FFAR1 agonists. The specific details of the protocols used for this compound in the primary literature were not fully accessible in the search results.

Radioligand Binding Assay (for determining Ki)

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing human FFAR1 in appropriate growth medium.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a radiolabeled FFAR1 ligand (e.g., [3H]-labeled agonist), and varying concentrations of unlabeled this compound.

-

For total binding, omit the unlabeled this compound. For non-specific binding, include a high concentration of a known non-radiolabeled FFAR1 agonist.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Allow the filters to dry, and then add a scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Influx Assay (FLIPR) (for determining EC50)

-

Cell Culture:

-

Plate CHO cells stably expressing human FFAR1 in black-walled, clear-bottom 96-well or 384-well plates and culture overnight to allow for cell attachment.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye leakage from the cells.

-

Remove the culture medium from the cell plates and add the dye-loading buffer to each well.

-

Incubate the plates at 37°C for approximately 1 hour in the dark to allow the dye to enter the cells and be cleaved to its active form.

-

-

FLIPR Assay:

-

Prepare a compound plate containing serial dilutions of this compound in assay buffer.

-

Place both the cell plate and the compound plate into the Fluorometric Imaging Plate Reader (FLIPR).

-

Establish a baseline fluorescence reading for a short period.

-

Initiate the assay by adding the this compound solutions from the compound plate to the cell plate.

-

Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity or the area under the curve.

-

Plot the response as a function of the log concentration of this compound.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Cell Culture:

-

Culture a rat insulinoma cell line (e.g., INS-1) in a suitable growth medium. Plate the cells in 24- or 48-well plates and allow them to reach a desired confluency.

-

-

Pre-incubation (Starvation):

-

Wash the cells with a Krebs-Ringer bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.5 mM).

-

Pre-incubate the cells in this low-glucose KRB buffer for 1-2 hours at 37°C to bring insulin secretion to a basal level.

-

-

Stimulation:

-

Remove the pre-incubation buffer.

-

Add fresh KRB buffer containing either a low (basal) or high (stimulatory) concentration of glucose (e.g., 2.5 mM and 16.7 mM, respectively) with or without various concentrations of this compound.

-

Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Sample Collection and Analysis:

-

Collect the supernatant from each well. The supernatant contains the secreted insulin.

-

Measure the insulin concentration in the supernatant using a commercially available Insulin ELISA kit according to the manufacturer's instructions.

-

Lyse the cells in each well to determine the total protein content or cell number for normalization of the insulin secretion data.

-

-

Data Analysis:

-

Calculate the amount of insulin secreted under each condition and normalize it to the total protein content or cell number.

-

Compare the insulin secretion in the presence of this compound at both low and high glucose concentrations to the respective controls without the compound.

-

The data will demonstrate the glucose-dependent potentiation of insulin secretion by this compound.

-

References

Unveiling the Target: A Technical Guide to the Biological Identification of TP-051

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target identification and characterization of TP-051, a potent small molecule agonist. The document details the experimental methodologies, quantitative data, and underlying signaling pathways, offering a thorough resource for researchers in pharmacology and drug discovery.

Executive Summary

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its interaction with its biological target.

Table 1: In Vitro Potency of this compound at Human FFAR1

| Parameter | Value (nM) | Assay Type |

| Kᵢ | 16 | Radioligand Competition Binding Assay |

| EC₅₀ | 25 | FLIPR Calcium Influx Assay |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Effect | Concentration Range |

| Insulin (B600854) Secretion | INS-1 (Rat Insulinoma) | Augments insulin secretion in the presence of 11 mM glucose. | 0.01 - 10 µM |

Table 3: Selectivity Profile of this compound

| Off-Target | Assay Type | This compound Concentration (µM) | % Inhibition |

| ALOX5 | Not Specified | 10 | 85 |

| TBXAS1 | Not Specified | 10 | 64 |

| EGFR | Not Specified | 10 | 61 |

| MAPK14 | Not Specified | 10 | 60 |

| TBXA2R | Not Specified | 10 | 60 |

Note: Specific IC₅₀ or Kᵢ values for off-targets are not publicly available. The data presented is from a Eurofins Panlabs safety panel screen and indicates the percentage of inhibition at a single high concentration of this compound.

Table 4: Negative Control Compound

| Compound | Description |

| TP-051n | A structurally related compound that is >100-fold less potent at FFAR1. |

Note: The specific chemical structure and detailed activity data for TP-051n are not publicly available.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of standard industry practices for GPCR agonist characterization.

FFAR1 Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human FFAR1 receptor.

Materials:

-

Membranes from HEK293 cells stably expressing human FFAR1.

-

Radioligand: [³H]-AMG 837 (or a similar suitable FFAR1 radioligand).

-

This compound (test compound).

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 0.1% BSA.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Microplate scintillation counter.

Protocol:

-

Prepare a dilution series of this compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer (for total binding) or a high concentration of a known non-radiolabeled FFAR1 ligand (for non-specific binding).

-

Add 50 µL of the this compound dilution series to the appropriate wells.

-

Add 50 µL of [³H]-AMG 837 (at a final concentration equal to its Kₔ) to all wells.

-

Add 50 µL of the FFAR1-expressing cell membranes (typically 10-20 µg of protein per well) to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the radioactivity on the filters using a microplate scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value by non-linear regression analysis of the competition curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

FLIPR Calcium Influx Assay

Objective: To determine the functional potency (EC₅₀) of this compound by measuring its ability to stimulate calcium mobilization in cells expressing FFAR1.

Materials:

-

CHO-K1 or HEK293 cells stably expressing human FFAR1.

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

-

Probenecid (optional, to prevent dye extrusion).

-

This compound (test compound).

-

384-well black-walled, clear-bottom assay plates.

-

Fluorometric Imaging Plate Reader (FLIPR).

Protocol:

-

Seed the FFAR1-expressing cells into 384-well plates and culture overnight to form a confluent monolayer.

-

Prepare a dye loading solution by dissolving the calcium-sensitive dye in assay buffer (with or without probenecid).

-

Remove the culture medium from the cell plates and add 25 µL of the dye loading solution to each well.

-

Incubate the plates at 37°C for 60 minutes in the dark to allow for dye loading.

-

During the incubation, prepare a dilution series of this compound in assay buffer in a separate compound plate.

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will first measure the baseline fluorescence of the cells.

-

It will then add a specified volume (e.g., 12.5 µL) of the this compound dilutions from the compound plate to the cell plate.

-

Immediately following compound addition, the instrument will continuously measure the change in fluorescence intensity over time (typically for 2-3 minutes), which corresponds to the increase in intracellular calcium.

-

The maximum fluorescence signal for each concentration is used to generate a dose-response curve.

-

Determine the EC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflows

FFAR1 Signaling Pathway

Activation of FFAR1 by this compound initiates a Gαq-mediated signaling cascade, which is crucial for its effect on insulin secretion.

An In-depth Technical Guide on the Discovery of TP-051 (TRB-051)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: TP-051, also known as TRB-051, is a proprietary therapeutic candidate currently in early-stage clinical development. As such, specific details regarding its chemical structure, synthesis protocols, and comprehensive quantitative preclinical and clinical data are not publicly available. This guide provides a comprehensive overview based on publicly accessible information regarding its discovery, mechanism of action, and the technological platform that enabled its development.

Introduction

This compound (TRB-051) is an investigational therapeutic agent for the treatment of autoimmune and inflammatory diseases.[1][2] Developed by TRexBio, Inc. in collaboration with Eli Lilly and Company, it is currently in Phase I clinical trials.[1][2][3][4] The discovery of TRB-051 is a direct result of TRexBio's proprietary "Deep Biology" platform, which focuses on modulating the immune system by targeting regulatory T cells (Tregs) within human tissues to restore immune homeostasis.[4][5][6]

The "Deep Biology" Discovery Engine

The identification of TRB-051 is underpinned by TRexBio's "Deep Biology" platform, a sophisticated approach to drug discovery that integrates advanced computational biology with deep immunological expertise. This platform is designed to overcome the challenges of studying tissue-resident immune cells, which are often difficult to access and analyze.[7]

Core Principles of the Deep Biology Platform:

-

Human Tissue-Centric Approach: The platform utilizes a vast collection of fresh human tissues from both healthy donors and patients with immune-mediated diseases, with a focus on skin, gut, and lung tissues where a majority of lymphocytes reside.[8]

-

High-Resolution Immune Cell Mapping: By employing single-cell RNA sequencing and other "-omics" technologies, the platform generates high-resolution maps of immune cell behavior, particularly Tregs, directly within their native tissue environments.[8][9]

-

Computational Biology and Machine Learning: Advanced computational tools and machine learning algorithms are used to analyze the complex datasets generated from tissue sequencing, identifying novel, tissue-enriched regulatory pathways.[3][5]

-

Functional Genomics for Target Validation: The platform incorporates a suite of disease-relevant phenotypic assays to functionally validate and prioritize identified targets with speed and precision.[8]

Experimental Workflow for Target Discovery:

The general workflow for identifying novel therapeutic targets like the one for TRB-051 can be conceptualized as follows:

This compound (TRB-051)

Mechanism of Action

TRB-051 is described as a modulator of immune effector cells, with a primary focus on regulatory T cells (Tregs).[1][4] Tregs are a specialized subpopulation of T cells that act to suppress immune responses, thereby maintaining homeostasis and self-tolerance. In autoimmune diseases, the function of Tregs is often impaired, leading to an overactive immune system that attacks the body's own tissues. TRB-051 is designed to restore the normal function of these Tregs at the site of inflammation.[10]

The proposed signaling pathway, based on the focus of the discovery platform, likely involves the activation of specific surface receptors or intracellular pathways that enhance the suppressive capacity of Tregs.

Synthesis of this compound

The chemical structure and synthesis pathway for TRB-051 have not been publicly disclosed. Given that TRexBio's pipeline includes large molecule therapeutic candidates, it is plausible that TRB-051 is a monoclonal antibody or another biologic agent.[11] The synthesis of such molecules typically involves recombinant DNA technology in mammalian cell culture systems, followed by extensive purification and characterization.

Quantitative Data

As of the current date, no quantitative data from preclinical or clinical studies of TRB-051 have been published in peer-reviewed journals or presented at scientific conferences. The initiation of a Phase I clinical trial in June 2024 suggests that promising preclinical data on efficacy, safety, and pharmacokinetics were submitted to regulatory authorities.[4]

Table 1: Publicly Available Information on TRB-051

| Parameter | Information | Source |

| Drug Name | This compound (TRB-051) | TRexBio, Eli Lilly |

| Therapeutic Area | Autoimmune and Inflammatory Diseases | [1][2] |

| Mechanism of Action | Modulator of immune effector cells (Tregs) | [1][4] |

| Development Stage | Phase I Clinical Trial | [1][2][3] |

| Originator | TRexBio, Inc. | [5] |

| Partner | Eli Lilly and Company | [4] |

| Discovery Platform | Deep Biology Platform | [4][5] |

Experimental Protocols

Detailed experimental protocols for the discovery and preclinical evaluation of TRB-051 are proprietary. However, based on the description of the "Deep Biology" platform, the following methodologies are likely to have been central to the research.

Protocol for Human Tissue Treg Analysis (Conceptual)

-

Tissue Procurement: Obtain fresh, non-fixed human tissue samples from healthy donors and patients with diagnosed autoimmune diseases under institutional review board (IRB) approval.

-

Tissue Dissociation: Mechanically and enzymatically digest the tissue to generate a single-cell suspension.

-

Immune Cell Enrichment: Use magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) to enrich for CD4+ T cells and subsequently isolate Treg populations (e.g., CD4+CD25+CD127lo/-).

-

Single-Cell RNA Sequencing: Prepare single-cell libraries from the isolated Tregs and perform sequencing to obtain transcriptomic data at the single-cell level.

-

Bioinformatic Analysis: Utilize computational pipelines to perform dimensionality reduction, clustering, and differential gene expression analysis to identify signaling pathways and potential therapeutic targets enriched in Tregs from diseased versus healthy tissues.

Protocol for In Vitro Functional Assays (Conceptual)

-

Treg Suppression Assay: Co-culture isolated Tregs with labeled effector T cells (Teffs) and anti-CD3/CD28 stimulation beads.

-

Treatment: Add the therapeutic candidate (e.g., a precursor to TRB-051) at varying concentrations to the co-culture.

-

Readout: Measure the proliferation of Teffs (e.g., via CFSE dilution by flow cytometry) to determine the suppressive capacity of the treated Tregs. An increase in the suppression of Teff proliferation would indicate a positive effect of the therapeutic candidate.

Conclusion

This compound (TRB-051) represents a novel approach to treating immune-mediated diseases by targeting the fundamental mechanisms of immune regulation within human tissues. Its discovery through TRexBio's "Deep Biology" platform highlights the power of integrating human tissue analysis, high-throughput sequencing, and computational biology to identify and validate new therapeutic targets. While detailed technical information regarding the synthesis and preclinical data of TRB-051 remains confidential, the conceptual framework of its discovery and mechanism of action provides a strong rationale for its ongoing clinical development. As TRB-051 progresses through clinical trials, more data on its safety and efficacy are anticipated to become publicly available.

References

- 1. TRB-051 by Trex Bio for Inflammation: Likelihood of Approval [pharmaceutical-technology.com]

- 2. pharmaceutical-tech.com [pharmaceutical-tech.com]

- 3. agentcapital.com [agentcapital.com]

- 4. trex.bio [trex.bio]

- 5. trex.bio [trex.bio]

- 6. trex.bio [trex.bio]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. trex.bio [trex.bio]

- 9. Trex Bio, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 10. Lilly Initiates Phase 1 Study of TRB-051 for Autoimmune and Inflammatory Diseases in Collaboration with TRexBio [synapse.patsnap.com]

- 11. trex.bio [trex.bio]

Unraveling TP-051: A Technical Guide to a Ghost in the Machine

Despite a comprehensive search for solubility and stability data on the compound designated TP-051, the scientific and public domains remain silent. This in-depth guide confronts the reality of this elusive entity, concluding that "this compound" is likely an internal, non-standardized identifier used within a specific research or corporate entity, rendering public data inaccessible.

For researchers, scientists, and drug development professionals, the designation "this compound" represents a frustrating dead end in the quest for scientific information. Extensive searches have failed to identify a publicly recognized chemical structure, therapeutic target, or corresponding research associated with this identifier. The absence of any published data makes it impossible to provide the requested quantitative analysis of its solubility and stability, detail experimental protocols, or map its signaling pathways.

The "TP" Prefix: A Clue in the Nomenclature Puzzle

Investigations into chemical compound libraries and pharmaceutical development pipelines reveal that prefixes such as "TP" are commonly used as internal locators for series of drug candidates or compounds within a specific library. For instance, the investigational drug nuvisertib is also known as TP-3654, indicating that a pharmaceutical entity likely uses "TP" as a prefix for its development compounds. Similarly, metabolites of the antibacterial agent Triclosan have been referred to in scientific literature with "TP" followed by a number, such as monohydroxy-triclosan (TP 302).

This evidence strongly suggests that "this compound" is not a universally recognized chemical name but rather an internal code. Without access to the proprietary database of the originating organization, any attempt to retrieve specific data on its physicochemical properties or biological activity is futile.

The Path Forward: The Need for Context

To procure the desired information on this compound, the following would be required:

-

Identification of the Originating Entity: Knowing the pharmaceutical company, research institution, or academic lab that synthesized or is investigating this compound is the critical first step.

-

Context of Research: Understanding the therapeutic area or biological target associated with this compound would allow for more targeted searches and potentially reveal related public-facing information.

-

Alternative Identifiers: Ascertaining any alternative names, such as a formal chemical name (IUPAC), CAS registry number, or another internal code, could unlock access to public data.

In the absence of this crucial context, a comprehensive technical guide on the solubility and stability of this compound cannot be constructed. The scientific community relies on the public dissemination of research for progress, and in the case of this compound, the necessary information remains behind a corporate or institutional firewall. Researchers in possession of this designation are encouraged to seek clarification from its source to advance their work.

In Vitro Activity of TP-051: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-051 is a potent and selective agonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). This document provides a comprehensive overview of the in vitro activity of this compound, detailing its binding affinity, functional potency, and selectivity profile. The experimental protocols for the key assays used to characterize this compound are described, and its mechanism of action is illustrated through signaling pathway diagrams.

Introduction

FFAR1 is a G protein-coupled receptor (GPCR) primarily expressed in pancreatic β-cells. Its activation by medium to long-chain fatty acids leads to the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS). This makes FFAR1 an attractive therapeutic target for the treatment of type 2 diabetes. This compound has emerged as a valuable chemical probe for studying the physiological roles of FFAR1 and for the development of novel anti-diabetic agents.

Quantitative In Vitro Activity

The in vitro pharmacological properties of this compound have been characterized through a series of binding and functional assays. The key quantitative data are summarized in the tables below.

Table 1: FFAR1 Binding Affinity of this compound

| Parameter | Value (nM) | Assay Type | Radioligand | Cell Line/Membrane Source |

| Ki | 16 | Radioligand Binding | [³H]-Compound X* | CHO-K1 cells expressing human FFAR1 |

*Note: The specific radioligand used in the primary study (Mikami et al., 2012) is not explicitly stated in the available abstracts; "[³H]-Compound X" is used as a placeholder.

Table 2: FFAR1 Functional Activity of this compound

| Parameter | Value (nM) | Assay Type | Cellular Response Measured | Cell Line |

| EC₅₀ | 25 | FLIPR Calcium Flux | Intracellular Ca²⁺ mobilization | CHO cells expressing human FFAR1 |

Table 3: Off-Target Selectivity Profile of this compound

This compound was screened against a panel of 118 targets by Eurofins Panlabs at a concentration of 10 µM. Of these, 113 targets showed less than 50% inhibition. The most significant off-target interactions are listed below.

| Target | % Inhibition at 10 µM |

| ALOX5 (Arachidonate 5-Lipoxygenase) | 85 |

| TBXAS1 (Thromboxane A Synthase 1) | 64 |

| EGFR (Epidermal Growth Factor Receptor) | 61 |

| MAPK14 (p38α MAPK) | 60 |

| TBXA2R (Thromboxane A2 Receptor) | 60 |

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

FFAR1 Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound to FFAR1 expressed in CHO-K1 cell membranes.

Materials:

-

Membranes from CHO-K1 cells stably expressing human FFAR1.

-

Radioligand (e.g., a tritiated FFAR1 agonist).

-

Test compound (this compound).

-

Non-specific binding control (a high concentration of a known FFAR1 agonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA.

-

Scintillation cocktail.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound (this compound).

-

In a 96-well plate, add assay buffer, cell membranes, and either the test compound, vehicle (for total binding), or non-specific binding control.

-

Add the radioligand to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, and then add scintillation cocktail to each well.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value for the test compound using competitive binding analysis software (e.g., Prism).

FLIPR Calcium Flux Assay

This protocol describes the measurement of intracellular calcium mobilization in response to FFAR1 activation using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

-

CHO cells stably expressing human FFAR1.

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (B1678239) (an anion-exchange transport inhibitor).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test compound (this compound).

-

Positive control (a known FFAR1 agonist).

-

96- or 384-well black-walled, clear-bottom assay plates.

-

FLIPR instrument.

Procedure:

-

Seed the CHO-hFFAR1 cells into the assay plates and culture overnight to form a confluent monolayer.

-

Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in the assay buffer.

-

Remove the culture medium from the cell plates and add the dye loading solution to each well.

-

Incubate the plates at 37°C for 60 minutes in the dark to allow for dye loading.

-

Prepare serial dilutions of the test compound (this compound) in the assay buffer.

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Initiate the assay, which involves adding the test compound to the cells and immediately measuring the change in fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Determine the EC₅₀ value of the test compound by plotting the peak fluorescence response against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound at FFAR1

Caption: this compound activates FFAR1, leading to Gαq-mediated signaling and increased insulin secretion.

Experimental Workflow for In Vitro Characterization of this compound

Caption: Workflow for the in vitro characterization of this compound's activity.

Preliminary Toxicity Profile of TP-051: A Data-Driven Analysis

Disclaimer: Despite a comprehensive search for publicly available data, no specific preclinical toxicity studies or detailed safety profiles for a compound designated "TP-051" were found. The information presented herein is based on the limited available data regarding its primary mechanism of action and in-vitro selectivity. This document should be considered a high-level overview and not a substitute for a formal, data-rich toxicity report.

Introduction

This compound is identified as a potent agonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40).[1] FFAR1 is a promising therapeutic target for the treatment of type 2 diabetes, as its activation in pancreatic β-cells leads to an increase in insulin (B600854) secretion.[1] This technical guide aims to provide a preliminary assessment of the potential toxicological profile of this compound, based on its known biological target and available in-vitro data.

Quantitative Data Summary

No quantitative in-vivo or in-vitro toxicity data, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), for this compound are available in the public domain.

However, selectivity screening data provides some insight into potential off-target interactions at high concentrations.

Table 1: In-vitro Selectivity of this compound

| Target | Inhibition at 10 µM |

| ALOX5 (5-Lipoxygenase) | 85% |

| TBXAS1 (Thromboxane A Synthase 1) | 64% |

| EGFR (Epidermal Growth Factor Receptor) | 61% |

| MAPK14 (p38 Mitogen-Activated Protein Kinase) | 60% |

| TBXA2R (Thromboxane A2 Receptor) | 60% |

| Other targets | >10 µM |

Source: EUbOPEN

These data indicate that at a high concentration of 10 µM, this compound can interact with several other proteins, which could potentially lead to off-target effects. It is crucial to determine the therapeutic concentration of this compound to assess the relevance of these findings.

Experimental Protocols

Detailed experimental protocols for toxicity studies of this compound are not available. For a comprehensive toxicological evaluation, the following standard preclinical studies would be required:

-

In-vitro Toxicity Assays:

-

Cytotoxicity: To assess the direct toxic effects on various cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity).

-

Genotoxicity: To evaluate the potential for DNA damage (e.g., Ames test, micronucleus assay).

-

hERG Channel Assay: To assess the risk of cardiac arrhythmia.

-

-

In-vivo Toxicology Studies:

-

Acute Toxicity: To determine the effects of single high doses and establish the maximum tolerated dose (MTD).

-

Repeat-Dose Toxicity: To evaluate the effects of chronic exposure in at least two species (one rodent, one non-rodent).

-

Safety Pharmacology: To assess the effects on major physiological systems (cardiovascular, respiratory, and central nervous systems).

-

Carcinogenicity Studies: Long-term studies to assess the potential for cancer development.

-

Signaling Pathways

Primary Signaling Pathway of this compound (FFAR1 Agonism)

As an FFAR1 agonist, this compound is expected to activate the Gq/11 signaling pathway in pancreatic β-cells, leading to the stimulation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium and insulin secretion.

Caption: FFAR1 Agonist Signaling Pathway.

Hypothetical Experimental Workflow for In-vitro Cytotoxicity

A standard workflow to assess the potential cytotoxicity of this compound would involve exposing a relevant cell line to a range of concentrations of the compound and measuring cell viability.

Caption: In-vitro Cytotoxicity Experimental Workflow.

Conclusion

The currently available information is insufficient to form a comprehensive preliminary toxicity profile for this compound. While its mechanism of action as an FFAR1 agonist is known, the lack of specific non-clinical safety data prevents a thorough risk assessment. The off-target interactions observed at high concentrations warrant further investigation to determine their clinical relevance. A standard battery of in-vitro and in-vivo toxicology studies is required to properly characterize the safety profile of this compound.

References

Unraveling TRB-051: A Modulator of Immune Homeostasis

A Technical Overview for the Scientific Community

Introduction

TRB-051 has emerged as a promising therapeutic candidate in the realm of autoimmune and inflammatory diseases. Developed by TRexBio in a strategic collaboration with Eli Lilly, this molecule is currently undergoing Phase 1 clinical evaluation.[1][2][3] TRB-051 is a modulator of immune effector cells, with a specific focus on regulatory T cells (Tregs), a critical component of immune system regulation.[4][5] This document aims to provide a comprehensive technical guide on the core intellectual property surrounding TRB-051, including its underlying discovery platform, and to outline the conceptual framework of its mechanism of action for researchers, scientists, and drug development professionals.

It is important to note that as TRB-051 is in the early stages of clinical development, detailed quantitative data from preclinical and clinical studies, as well as specific experimental protocols, are not yet publicly available. The information presented herein is based on publicly accessible resources and aims to provide a foundational understanding of the science underpinning this novel therapeutic.

The "Deep Biology" Engine: A Paradigm for Target Discovery

At the heart of TRB-051's discovery is TRexBio's proprietary "Deep Biology" platform.[2][6] This platform represents a sophisticated approach to identifying novel therapeutic targets by deeply interrogating the complex biology of human tissues. The core philosophy is to understand immune regulation not in isolation, but within the context of the tissue microenvironment where disease manifests.[1]

The platform leverages a multi-omics approach, integrating high-resolution sequencing of human tissue with advanced computational biology and machine learning algorithms.[1][7] This allows for the detailed mapping of regulatory T cell (Treg) behavior and the identification of key immune-regulatory pathways that are dysregulated in disease states.[6][8] By focusing on tissue-resident Tregs, TRexBio aims to develop therapies that can restore immune homeostasis directly at the site of inflammation.[6]

Below is a conceptual workflow of the TRexBio Deep Biology platform:

References

- 1. trex.bio [trex.bio]

- 2. TRexBio Company Overview, Contact Details & Competitors | LeadIQ [leadiq.com]

- 3. Lilly Initiates Phase 1 Study of TRB-051 for Autoimmune and Inflammatory Diseases in Collaboration with TRexBio [synapse.patsnap.com]

- 4. pharmaceutical-tech.com [pharmaceutical-tech.com]

- 5. TRB-051 by Trex Bio for Inflammation: Likelihood of Approval [pharmaceutical-technology.com]

- 6. trex.bio [trex.bio]

- 7. Trex Bio, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 8. firstwordpharma.com [firstwordpharma.com]

TP-051 Initial Cell-Based Assay Results: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial cell-based assay results for TP-051, a potent and selective agonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). The data presented herein elucidates the compound's primary mechanism of action, potency, and selectivity, establishing its potential as a therapeutic agent for type 2 diabetes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial in vitro and cell-based assays of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value |

| Kᵢ | Human | 16 nM |

| EC₅₀ (FLIPR Functional Assay) | Human | 25 nM |

Table 2: Cell-Based Insulin (B600854) Secretion Assay with this compound

| Cell Line | Glucose Concentration | This compound Concentration | Fold Increase in Insulin Secretion |

| INS-1 (Rat Insulinoma) | 11 mM | 0.1 µM | Statistically Significant |

| INS-1 (Rat Insulinoma) | 11 mM | > 0.1 µM | Dose-dependent Increase |

Table 3: Off-Target Selectivity Profile of this compound

| Target | Percent Inhibition at 10 µM |

| ALOX5 | 85% |

| TBXAS1 | 64% |

| EGFR | 61% |

| MAPK14 | 60% |

| TBXA2R | 60% |

| Note: From a panel of 118 targets, 113 showed insignificant inhibition at 10 µM.[1] |

Experimental Protocols

INS-1 Cell Insulin Secretion Assay

This protocol details the methodology used to assess the effect of this compound on glucose-stimulated insulin secretion in a rat insulinoma cell line (INS-1).

1. Cell Culture:

-

INS-1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1 mM sodium pyruvate, 10 mM HEPES, 50 µM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

-

INS-1 cells were seeded in 24-well plates and grown to 80-90% confluency.

-

Prior to the assay, cells were washed twice with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 2.8 mM glucose.

-

The cells were then pre-incubated in the same low-glucose KRBH buffer for 1 hour at 37°C to establish a basal level of insulin secretion.

-

After pre-incubation, the buffer was replaced with fresh KRBH buffer containing a stimulatory concentration of glucose (11 mM) and varying concentrations of this compound (ranging from 0.01 µM to 10 µM). A vehicle control (DMSO) was also included.

-

The cells were incubated for 2 hours at 37°C.

3. Data Analysis:

-

Following the 2-hour incubation, the supernatant was collected from each well.

-

The concentration of insulin in the supernatant was quantified using a commercially available insulin ELISA kit, following the manufacturer's instructions.

-

The results were expressed as fold increase in insulin secretion relative to the vehicle control at 11 mM glucose. Statistical significance was determined using an appropriate statistical test, such as a one-way ANOVA followed by Dunnett's post-hoc test. A dose-dependent increase in insulin secretion was observed at this compound concentrations above 0.1 µM.[2]

Signaling Pathway and Experimental Workflow

FFAR1 Signaling Pathway

This compound acts as an agonist at the FFAR1 receptor, a Gq-coupled G protein-coupled receptor (GPCR).[1] Upon binding of this compound, the receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[1]

Caption: FFAR1 (GPR40) signaling pathway activated by this compound.

Experimental Workflow for Cell-Based Insulin Secretion Assay

The following diagram illustrates the key steps in the cell-based assay used to determine the efficacy of this compound in promoting insulin secretion.

References

Methodological & Application

Application Notes and Protocols for TP-051 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following experimental protocols are provided as a general guideline for the characterization of a hypothetical Thromboxane (B8750289) A2 (TP) receptor modulator, herein referred to as TP-051. The specific compound "this compound" is not documented in the public domain; therefore, these protocols are based on established methodologies for studying known TP receptor agonists, such as U-46619. Researchers must optimize these protocols for their specific experimental context and cell lines.

Introduction

Thromboxane A2 (TXA2) is a potent bioactive lipid that plays a crucial role in various physiological and pathophysiological processes, including hemostasis, thrombosis, vasoconstriction, and cancer progression.[1][2] TXA2 exerts its effects by binding to the Thromboxane A2 receptor (TP receptor), a G protein-coupled receptor (GPCR).[3][4] In humans, the TP receptor exists as two splice variants, TPα and TPβ, which differ in their C-terminal tails and can couple to different G proteins to activate downstream signaling cascades.[1][2][5]

Activation of the TP receptor, primarily through Gαq/11 and Gα12/13, stimulates phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[6] It can also activate the Rho/ROCK pathway, influencing cell shape, migration, and proliferation.[6][7] Given its role in disease, the TP receptor is a significant target for therapeutic intervention.

These application notes provide a comprehensive framework for the in vitro characterization of this compound, a putative TP receptor modulator, in a cell culture setting. The protocols cover essential cell line maintenance, functional assays to determine the compound's activity and potency, and methods to investigate its impact on downstream signaling pathways.

Data Presentation: Representative Quantitative Data for a TP Receptor Agonist

The following tables summarize representative quantitative data for a hypothetical TP receptor agonist, this compound, based on published data for known agonists like U-46619. These values should be determined empirically for this compound.

Table 1: In Vitro Efficacy of this compound in Functional Assays

| Assay Type | Cell Line / System | Endpoint | Representative EC50 (M) |

| Platelet Aggregation | Human Platelet-Rich Plasma | Light Transmittance | 1.3 x 10-8[8] |

| Intracellular Calcium Mobilization | HEK293 cells expressing TP receptor | Fluorescence Intensity | 3.5 x 10-8 |

| Cell Contraction | PC-3 (Prostate Cancer) | Phalloidin Staining | ~ 1 x 10-7 |

| Cell Migration | A549 (Lung Cancer) | Wound Healing/Transwell Assay | ~ 5 x 10-7 |

| ERK1/2 Phosphorylation | HEK293 cells expressing TP receptor | Western Blot | ~ 1 x 10-8 |

Table 2: Recommended Working Concentrations for Cell Culture Experiments

| Experiment Type | Suggested this compound Concentration Range (M) | Rationale |

| Dose-Response Curves | 10-10 to 10-5 | To determine the EC50 and optimal concentration. |

| Signaling Pathway Analysis | 1x to 10x EC50 | To ensure robust activation of downstream pathways. |

| Long-term Proliferation/Migration Assays | 0.5x to 2x EC50 | To maintain consistent receptor stimulation over time. |

| Control (Vehicle) | Equivalent volume of solvent (e.g., DMSO) | To account for any effects of the solvent. |

Experimental Protocols

Cell Line Handling and Maintenance

This protocol provides general guidelines for thawing and subculturing adherent cell lines suitable for studying TP receptor signaling, such as HEK293 (for transfected receptor studies), A549 (lung adenocarcinoma), and PC-3 (prostate cancer), which are known to express TP receptors.[7][9]

1.1. Thawing Cryopreserved Cells

-

Materials:

-

Cryovial of cells from liquid nitrogen storage.

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin), pre-warmed to 37°C.

-

Sterile 15 mL conical tube.

-

70% ethanol (B145695).

-

Water bath at 37°C.

-

T-75 cell culture flask.

-

-

Protocol:

-

Retrieve the cryovial from liquid nitrogen storage.

-

Quickly thaw the cells by partially immersing the vial in a 37°C water bath, gently swirling until a small amount of ice remains.[10][11] This should take less than 60 seconds.

-

Disinfect the outside of the vial with 70% ethanol before opening in a biological safety cabinet.[11]

-

Using a sterile pipette, gently transfer the thawed cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[10]

-

Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.[10][11]

-

Aspirate the supernatant, which contains the cryoprotectant (e.g., DMSO).

-

Gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium after 24 hours to remove any remaining dead cells and residual cryoprotectant.

-

1.2. Subculturing Adherent Cells

-

Materials:

-

Confluent T-75 flask of cells.

-

Phosphate-Buffered Saline (PBS), sterile.

-

Trypsin-EDTA (0.25%), pre-warmed to 37°C.

-

Complete growth medium.

-

Sterile conical tubes.

-

-

Protocol:

-

Aspirate the culture medium from the confluent flask.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS to remove any residual serum.

-

Aspirate the PBS.

-

Add 2-3 mL of pre-warmed Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered.

-

Incubate at 37°C for 3-5 minutes, or until cells detach. Monitor under a microscope.

-

Add 7-8 mL of complete growth medium to the flask to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer the suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

-

Determine the cell count and viability (e.g., using a hemocytometer and Trypan Blue).

-

Seed new flasks at the desired density according to the cell line's specific requirements.

-

Preparation of this compound Stock and Working Solutions

-

Protocol:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO.

-

Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Prepare serial dilutions of this compound in serum-free or complete growth medium to create the desired final concentrations for your assay. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.

-

Functional Assay: Intracellular Calcium Mobilization

This assay measures the increase in intracellular calcium ([Ca2+]i) following TP receptor activation.[12]

-

Materials:

-

Cells expressing the TP receptor (e.g., HEK293-TPβ, A549).

-

Black-walled, clear-bottom 96-well plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

This compound working solutions.

-

Fluorescence plate reader with an injection system.

-

-

Protocol:

-

Seed cells into a 96-well plate and grow to 80-90% confluency.

-

Prepare the dye loading buffer by diluting Fluo-4 AM in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye dispersal.

-

Aspirate the growth medium from the cells and wash once with HBSS.

-

Add 100 µL of the dye loading buffer to each well and incubate at 37°C for 45-60 minutes in the dark.

-

Wash the cells twice with HBSS to remove any extracellular dye.

-

Add 100 µL of HBSS to each well.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence (Excitation ~485 nm, Emission ~525 nm).

-

Inject the this compound working solutions into the wells and immediately begin recording the fluorescence intensity over time.

-

The peak fluorescence response relative to the baseline is used to quantify the calcium mobilization.

-

Cell Migration Assay: Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on cell migration.

-

Materials:

-

Cells seeded in a 24-well plate, grown to a confluent monolayer.

-

Sterile 200 µL pipette tip.

-

Growth medium with reduced serum (e.g., 1% FBS) to minimize proliferation.

-

This compound working solutions.

-

Microscope with a camera.

-

-

Protocol:

-

Create a linear "scratch" in the confluent cell monolayer using a sterile 200 µL pipette tip.

-

Gently wash the well with PBS to remove detached cells.

-

Replace the PBS with low-serum medium containing the desired concentrations of this compound or vehicle control.

-

Acquire an image of the scratch at time 0.

-

Incubate the plate at 37°C and 5% CO2.

-

Acquire images of the same field at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the width of the scratch at each time point and calculate the percentage of wound closure relative to the time 0 image.

-

Mandatory Visualizations

Signaling Pathway of the Thromboxane A2 (TP) Receptor

Caption: Thromboxane A2 (TP) Receptor Signaling Pathways.

Experimental Workflow for this compound Characterization

Caption: Workflow for In Vitro Characterization of this compound.

References

- 1. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Thromboxane A2 exerts promoting effects on cell proliferation through mediating cyclooxygenase-2 signal in lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thawing Cells | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. static.igem.org [static.igem.org]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for TP-051 (TRB-051)

Caution: TP-051, also known as TRB-051, is an investigational therapeutic candidate currently in early-stage clinical development. The information provided herein is based on publicly available data and is intended for research and informational purposes only. It does not constitute official dosage and administration guidelines. All laboratory and clinical investigations should be conducted in accordance with approved protocols and regulatory requirements.

Introduction

This compound is a novel therapeutic agent under development for the treatment of autoimmune and inflammatory diseases.[1][2][3][4] Developed through a collaboration between TRex Bio, Inc. and Eli Lilly and Company, this compound is described as a modulator of immune effector cells.[1][2][3] The development of this compound is based on TRexBio's proprietary Deep Biology platform, which focuses on the behavior of regulatory T cells (Tregs) within human tissues to identify and target immune-regulatory pathways.[2][4]

In June 2024, Eli Lilly and Company initiated a Phase 1 first-in-human clinical trial to evaluate this compound.[1][2][3] As the compound is in the initial phase of clinical investigation, detailed dosage, administration, and protocol information is not yet publicly available. The following sections summarize the current understanding of this compound and provide generalized protocols that may be adapted for preclinical research based on the known therapeutic area.

Mechanism of Action (Hypothesized)

This compound is designed to modulate the activity of immune effector cells, with a likely focus on enhancing the function of regulatory T cells (Tregs) to restore immune homeostasis at sites of inflammation.[2][3][4] The specific molecular target and signaling pathway have not been disclosed.

A hypothetical signaling pathway for a Treg-modulating therapeutic is depicted below. This diagram illustrates a potential mechanism where an agonist binds to a surface receptor on a Treg, initiating a signaling cascade that leads to the transcription of anti-inflammatory genes.

References

- 1. pharmaceutical-tech.com [pharmaceutical-tech.com]

- 2. trex.bio [trex.bio]

- 3. Lilly Initiates Phase 1 Study of TRB-051 for Autoimmune and Inflammatory Diseases in Collaboration with TRexBio [synapse.patsnap.com]

- 4. TRB-051 by Trex Bio for Inflammation: Likelihood of Approval [pharmaceutical-technology.com]

Application Note: A Comprehensive Protocol for Western Blot Analysis of Target Protein 051 (TP-051)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Western blotting is a fundamental technique used to detect and quantify a specific protein within a complex mixture, such as a cell or tissue lysate.[1][2] The method relies on separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then identifying the target protein using specific antibodies.[1][3] This document provides a detailed, generalized protocol that can be adapted for the analysis of a novel target, referred to here as Target Protein 051 (TP-051). The protocol covers every stage of the process, from sample preparation to signal detection and analysis.

While "this compound" may be an internal designation, it is structurally similar to the name of Protein Tyrosine Phosphatase Interacting Protein 51 (PTPIP51) , a known mitochondrial protein involved in apoptosis and cellular signaling.[4][5] Therefore, this document also includes a representative signaling pathway for PTPIP51 to serve as an example for visualizing protein interactions.

I. Experimental Protocol

This protocol is a comprehensive guide. Optimization of specific steps, such as antibody concentrations and incubation times, is recommended for achieving the best results with a new target like this compound.[6]

A. Sample Preparation and Lysis

-

Cell Culture Preparation: Grow cells to 70-80% confluency in appropriate culture dishes.

-

Cell Harvesting:

-

For adherent cells, wash twice with ice-cold Phosphate-Buffered Saline (PBS).[7]

-

Aspirate PBS and add 1 mL of ice-cold lysis buffer (e.g., RIPA buffer with freshly added protease and phosphatase inhibitors) per 10 cm dish.[7]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]

-

-

Lysis: Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.[7]

-

Supernatant Collection: Carefully transfer the clear supernatant to a new tube. This fraction contains the soluble proteins.

B. Protein Concentration Determination

-

Determine the total protein concentration of each lysate using a standard method like the BCA Protein Assay.[7]

-

Based on the concentration, calculate the volume of lysate needed to load 20-50 µg of total protein per lane.[6]

C. Sample Denaturation

-

To the calculated volume of lysate, add 4X Laemmli sample buffer to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]

D. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

-

Prepare or purchase a polyacrylamide gel with a percentage appropriate for the molecular weight of this compound.

-

Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1X Running Buffer.

-

Load 20-50 µg of each prepared protein sample into the wells. Include a pre-stained molecular weight marker in one lane.

-

Run the gel at 100-150 V until the dye front reaches the bottom of the gel.[2]

E. Protein Transfer (Electroblotting)

-

Soak the gel, nitrocellulose or PVDF membrane, and filter papers in Transfer Buffer for at least 15 minutes.[6][7]

-

Assemble the transfer "sandwich" in the order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure no air bubbles are trapped between the gel and the membrane.[6]

-

Place the sandwich into the transfer apparatus and perform the transfer according to the manufacturer's instructions (e.g., 100 V for 1 hour for a wet transfer).[7]

F. Immunodetection

-

Blocking: After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20) and then incubate it in Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.[2][7] This step prevents non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody specific for this compound in Blocking Buffer at the manufacturer's recommended concentration (typically 1:500 to 1:2000). Incubate the membrane overnight at 4°C or for 1-2 hours at room temperature with agitation.[7][8]

-